1-(Chloromethyl)-2,3,4-trimethoxybenzene

Overview

Description

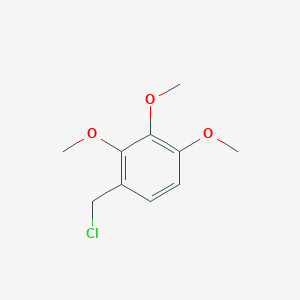

1-(Chloromethyl)-2,3,4-trimethoxybenzene is a substituted aromatic compound featuring a benzene ring with three methoxy (-OCH₃) groups at positions 2, 3, and 4, and a chloromethyl (-CH₂Cl) group at position 1. This compound is a key intermediate in pharmaceutical synthesis, notably in the production of trimetazidine hydrochloride, an anti-ischemic agent . Its synthesis typically involves chloromethylation of 1,2,3-trimethoxybenzene using formaldehyde and hydrochloric acid under controlled conditions . The electron-donating methoxy groups enhance the aromatic ring's reactivity, facilitating electrophilic substitutions, while the chloromethyl group serves as a versatile functional group for further derivatization.

Preparation Methods

Synthesis of 1,2,3-Trimethoxybenzene as a Key Intermediate

The preparation of 1-(chloromethyl)-2,3,4-trimethoxybenzene typically begins with the synthesis of 1,2,3-trimethoxybenzene, a precursor obtained via methylation of pyrogallol (1,2,3-trihydroxybenzene).

Methylation of Pyrogallol

Pyrogallol undergoes methylation using dimethyl sulfate (DMS) in the presence of a phase-transfer catalyst (e.g., tetrabutyl ammonium bromide) and sodium hydroxide . The reaction proceeds in water at 35°C, followed by heating to 95°C to ensure complete methylation. Key steps include:

-

Molar Ratios : Pyrogallol, water, and tetrabutyl ammonium bromide are combined in a 50:100:1 mass ratio .

-

Reaction Conditions : DMS and 30% sodium hydroxide are added dropwise, maintaining temperatures below 35°C to prevent side reactions. Post-reaction crystallization at 20°C yields crude 1,2,3-trimethoxybenzene .

-

Purification : Recrystallization in ethanol-water mixtures (1:2:4 mass ratio) followed by vacuum distillation at 130–132°C produces high-purity 1,2,3-trimethoxybenzene .

Chloromethylation of 1,2,3-Trimethoxybenzene

Blanc Chloromethylation

The Blanc reaction introduces a chloromethyl group (-CH2Cl) onto aromatic rings using formaldehyde and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst (e.g., ZnCl2) .

Procedure :

-

Reagents : 1,2,3-Trimethoxybenzene, paraformaldehyde, HCl gas, and ZnCl2.

-

Conditions :

-

Molar ratio of 1,2,3-trimethoxybenzene : formaldehyde : HCl = 1:2:3.

-

Reaction temperature: 50–60°C.

-

Catalyst: 10 wt% ZnCl2 relative to the aromatic substrate.

-

-

Mechanism : Formaldehyde reacts with HCl to form chloromethyl cations (CH2Cl⁺), which electrophilically substitute the aromatic ring at the most activated position (para to a methoxy group) .

-

Yield : ~75% after purification via column chromatography (hexane/ethyl acetate).

Challenges :

-

Regioselectivity : Three methoxy groups direct substitution to the para position of the least hindered oxygen, typically yielding this compound.

-

Side Reactions : Over-chlorination or di-substitution may occur if HCl is in excess.

Alternative Synthetic Routes

Nucleophilic Substitution of Benzyl Alcohol Derivatives

2,3,4-Trimethoxybenzyl alcohol can be converted to the chloromethyl derivative via treatment with thionyl chloride (SOCl2) :

Procedure :

-

Synthesis of 2,3,4-Trimethoxybenzyl Alcohol :

-

Reduction of 2,3,4-trimethoxybenzaldehyde using NaBH4 in methanol.

-

-

Chlorination :

-

Reagents: SOCl2, catalytic dimethylformamide (DMF).

-

Conditions: 0°C to reflux, 4–6 hours.

-

Yield: ~85% after distillation.

-

Friedel-Crafts Alkylation (Catalyst-Free)

A modified Friedel-Crafts approach avoids traditional Lewis acid catalysts by using high-temperature conditions :

Procedure :

-

Reagents : 1,2,3-Trimethoxybenzene, chloromethyl ether.

-

Conditions :

-

Solvent: n-Heptane or cyclohexane.

-

Temperature: 80–140°C.

-

Reaction Time: 5–30 hours.

-

-

Yield : ~65% after recrystallization.

Industrial-Scale Production Considerations

| Parameter | Blanc Method | Nucleophilic Substitution | Friedel-Crafts Alkylation |

|---|---|---|---|

| Catalyst | ZnCl2 | None | None |

| Temperature | 50–60°C | 0–100°C | 80–140°C |

| Reaction Time | 12 hours | 6 hours | 24 hours |

| Yield | 75% | 85% | 65% |

| Scalability | High | Moderate | Moderate |

Key Insights :

-

The Blanc method offers balanced yield and scalability but requires hazardous HCl gas.

-

Nucleophilic substitution achieves higher yields but depends on precursor availability.

Chemical Reactions Analysis

Types of Reactions

Avarofloxacin undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of avarofloxacin include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of avarofloxacin, each with distinct chemical and pharmacological properties .

Scientific Research Applications

Avarofloxacin has several scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.

Biology: Investigated for its antibacterial activity against various pathogens, including resistant strains.

Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by resistant bacteria.

Industry: Used in the development of new antibacterial agents and formulations.

Mechanism of Action

Avarofloxacin exerts its antibacterial effects by inhibiting bacterial DNA synthesis. It targets bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication and supercoiling. By forming a ternary complex with DNA and these enzymes, avarofloxacin prevents the replication of bacterial DNA, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

1-(Chloromethyl)-3,5-dimethylbenzene

- Structure : Benzene ring with methyl (-CH₃) groups at positions 3 and 5 and a chloromethyl group at position 1.

- Key Differences: Methyl groups are weaker electron donors compared to methoxy groups, leading to reduced ring activation. NMR Data:

- ¹H NMR : CH₂Cl at 4.15 ppm (s), aromatic protons at 6.68–6.75 ppm .

- ¹³C NMR : CH₂Cl at 46.97 ppm, methyl carbons at 21.65 ppm .

- Reactivity : Less reactive in electrophilic substitutions due to lower ring activation.

2-Chloro-1,3,5-trimethoxybenzene

- Structure : Chlorine atom at position 2 and methoxy groups at 1, 3, and 3.

- Key Differences :

1,5-Bis(chloromethyl)-2,3,4-trimethoxybenzene

- Structure : Two chloromethyl groups at positions 1 and 5, with methoxy groups at 2, 3, and 4.

- Synthesis : Produced via double chloromethylation of 1,2,3-trimethoxybenzene using excess formaldehyde and HCl .

Functional Group Variants

1-(1-Chloroethyl)-4-methoxybenzene

- Structure : Chloroethyl (-CH(Cl)CH₃) group instead of chloromethyl.

- Key Differences :

5-(Chloromethyl)-1,2,3-trimethoxybenzene

- Structure : Chloromethyl group at position 5 (vs. position 1 in the target compound).

- Synthetic Utility : Used to prepare piperazine derivatives via nucleophilic substitution with amines .

- Reactivity : Positional isomerism affects regioselectivity in subsequent reactions.

Physicochemical Properties Comparison

Biological Activity

1-(Chloromethyl)-2,3,4-trimethoxybenzene is an organic compound characterized by its complex aromatic structure, which includes multiple methoxy groups and a chloromethyl substituent. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities. Below is a detailed exploration of its biological activity, including relevant data tables and findings from research studies.

- Chemical Formula : C_10H_13ClO_3

- Molecular Weight : 232.66 g/mol

- Structure : The compound features a benzene ring with three methoxy groups (-OCH₃) and a chloromethyl group (-CH₂Cl) attached.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, compounds with similar structures often exhibit notable pharmacological properties. The presence of methoxy groups is associated with antioxidant and anti-inflammatory activities, while chlorinated compounds may demonstrate antimicrobial properties.

Antioxidant Activity

Methoxy-substituted phenolic compounds are known for their antioxidant properties. A study indicated that phenolic compounds can scavenge free radicals and inhibit lipid peroxidation, which may contribute to their protective effects against oxidative stress.

Antimicrobial Properties

Chlorinated aromatic compounds have been documented to exhibit antimicrobial activity. This suggests that this compound may possess similar properties, making it a candidate for further evaluation in antimicrobial research.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| This compound | Structure | Potential antioxidant and antimicrobial |

| 3-Chloromethyl-4-methoxybenzoic acid | Structure | Exhibits anti-inflammatory properties |

| 2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene | Structure | Similar reactivity profile |

The biological mechanisms through which this compound may exert its effects include:

- Antioxidant Mechanism : The methoxy groups can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Antimicrobial Mechanism : The chloromethyl group may enhance the compound's ability to penetrate microbial cell walls, disrupting their function.

Future Research Directions

Given the limited existing research on this compound, several areas warrant further investigation:

- In Vitro Studies : Conducting cell-based assays to evaluate the compound's antioxidant and antimicrobial efficacy.

- Mechanistic Studies : Elucidating the specific biochemical pathways involved in its biological activity.

- Synthesis of Derivatives : Exploring structural modifications to enhance potency and selectivity for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(Chloromethyl)-2,3,4-trimethoxybenzene, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, reacting 2,3,4-trimethoxyphenol with a chloromethylating agent (e.g., chloromethyl methyl ether or paraformaldehyde/HCl) under anhydrous conditions (e.g., DMF or CH₃CN) with a base like K₂CO₃ can yield the target compound. Reaction temperature (40–80°C) and stoichiometric ratios of reagents are critical for minimizing byproducts such as di- or tri-substituted derivatives . Purity (>98%) is achievable via column chromatography using hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR (¹H/¹³C): Key signals include the chloromethyl (-CH₂Cl) proton at δ 4.5–4.8 ppm (triplet/split due to coupling with adjacent methoxy groups) and aromatic protons at δ 6.5–7.0 ppm (split patterns depend on substitution). Methoxy groups appear as singlets at δ 3.7–3.9 ppm .

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 216 [M]⁺ (chlorine isotope pattern confirms Cl presence) .

- FT-IR: Stretching vibrations for C-Cl (~680 cm⁻¹) and aromatic C-O (1250–1050 cm⁻¹) .

Q. How can researchers confirm the positional isomerism of methoxy and chloromethyl groups in this compound?

X-ray crystallography is definitive for structural confirmation. For solution-phase analysis, NOESY NMR can identify spatial proximity between methoxy protons and the chloromethyl group. Computational methods (e.g., DFT-based chemical shift predictions) are also used to validate assignments .

Advanced Research Questions

Q. How does the chloromethyl group in this compound participate in nucleophilic substitution reactions, and what factors influence its reactivity?

The chloromethyl group (-CH₂Cl) acts as an electrophilic site, enabling alkylation of amines, thiols, or alcohols. Reactivity is enhanced by electron-donating methoxy groups, which stabilize transition states via resonance. Solvent polarity (e.g., DMF vs. CH₃CN) and base strength (e.g., K₂CO₃ vs. NaH) significantly affect reaction rates. For example, piperazine derivatives are synthesized by reacting this compound with N-t-BOC-piperazine in CH₃CN under reflux .

Q. What are the challenges in optimizing regioselectivity during derivatization of this compound?

Competing reactions (e.g., over-alkylation or elimination) may occur under harsh conditions. To improve regioselectivity:

- Use bulky bases (e.g., DIPEA) to sterically hinder unwanted pathways.

- Employ phase-transfer catalysts (e.g., TBAB) in biphasic systems to control reaction kinetics.

- Monitor intermediates via LC-MS to adjust reagent addition rates .

Q. How do contradictory results in reaction outcomes arise, and how can they be resolved?

Discrepancies often stem from trace moisture (hydrolysis of -CH₂Cl to -CH₂OH) or impurity-driven side reactions. For example, notes that pyridine-free conditions can still yield the desired product despite earlier reports requiring it. Resolution strategies:

- Strictly control anhydrous conditions (e.g., molecular sieves).

- Validate reagent purity via Karl Fischer titration or GC-MS.

- Replicate reactions under inert atmospheres (N₂/Ar) .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

- Thermal Stability: Decomposition above 150°C (TGA data) releases HCl gas, forming methoxy-substituted toluene derivatives.

- Light Sensitivity: UV exposure may cleave C-Cl bonds; store in amber vials at 2–8°C.

- Hydrolytic Stability: Susceptible to hydrolysis in aqueous media (half-life <24 hrs at pH 7). Use aprotic solvents (e.g., DMSO) for biological assays .

Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

The chloromethyl group enables conjugation with pharmacophores (e.g., piperazines for CNS targets or anthraquinones for anticancer agents). Example protocol:

- React with 9-(chloromethyl)anthracene to form dimeric structures for DNA intercalation studies.

- Couple with thiol-containing peptides via SN2 mechanisms for prodrug development.

- Monitor bioactivity using in vitro assays (e.g., MTT for cytotoxicity) .

Properties

IUPAC Name |

1-(chloromethyl)-2,3,4-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAQHTKDZPKODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150351 | |

| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-49-9 | |

| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC127395 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.